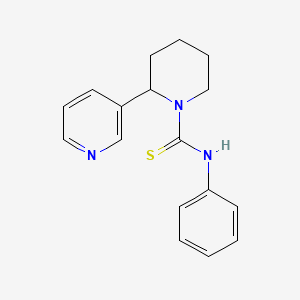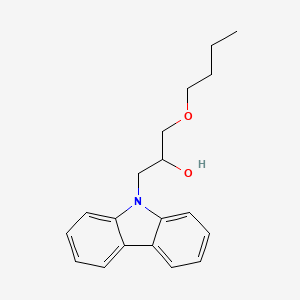![molecular formula C21H22BrFN2O6 B5230007 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate](/img/structure/B5230007.png)
1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate, also known as BPP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. BPP is a piperazine derivative that exhibits a unique pharmacological profile and has been shown to possess promising biological activities.
作用机制
The mechanism of action of 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate is not fully understood, but it is believed to involve the modulation of various signaling pathways. 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate has been shown to inhibit the activity of protein kinase C (PKC), which is a signaling molecule that is involved in cell proliferation and survival. Additionally, 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate has been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which is a signaling pathway that is involved in cell growth and differentiation. 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate has been shown to exhibit a variety of biochemical and physiological effects. In vitro studies have shown that 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate inhibits the growth and proliferation of cancer cells, induces apoptosis, and inhibits the activity of MMPs. Additionally, 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.
In vivo studies have shown that 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate exhibits neuroprotective effects and can improve cognitive function in animal models of neurological disorders. 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate has been shown to reduce the formation of amyloid-beta plaques and tau protein tangles in the brain, which are hallmarks of Alzheimer's disease. Additionally, 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that are depleted in Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of using 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate in lab experiments is its potent biological activity. 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate exhibits potent anticancer and neuroprotective activity, making it a promising candidate for drug development. Additionally, 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate has been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.
One of the limitations of using 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate in lab experiments is its limited solubility in aqueous solutions. 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate is a white crystalline solid that is sparingly soluble in water, which can make it difficult to formulate for in vivo studies. Additionally, the mechanism of action of 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate is not fully understood, which can make it challenging to design experiments to elucidate its biological activity.
未来方向
There are several future directions for research on 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate. One direction is to further elucidate the mechanism of action of 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate. Understanding the signaling pathways involved in the biological activity of 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate can provide insights into its potential therapeutic applications.
Another direction is to optimize the formulation of 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate for in vivo studies. Developing a formulation that improves the solubility and bioavailability of 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate can facilitate its use in animal models of disease.
Finally, future research can focus on the development of 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate-based drugs for the treatment of cancer and neurological disorders. The potent biological activity of 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate makes it a promising candidate for drug development, and further research can help to identify the most promising applications of 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate in these fields.
合成方法
The synthesis of 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate involves the reaction of 4-bromophenol with acetic anhydride to yield 4-bromophenyl acetate. This intermediate is then reacted with 3-fluorobenzylpiperazine in the presence of a base to produce 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate. The final product is obtained as an oxalate salt, which is a white crystalline solid.
科学研究应用
1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate has been extensively studied for its potential applications in various fields of research. One of the most promising applications of 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate is in the treatment of cancer. Studies have shown that 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate exhibits potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate has been shown to induce apoptosis and inhibit cell proliferation, migration, and invasion. Additionally, 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate has been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.
Another potential application of 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate is in the treatment of neurological disorders. Studies have shown that 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate exhibits neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate has been shown to inhibit the formation of amyloid-beta plaques and tau protein tangles, which are hallmarks of Alzheimer's disease. Additionally, 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that are depleted in Parkinson's disease.
属性
IUPAC Name |
2-(4-bromophenoxy)-1-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrFN2O2.C2H2O4/c20-16-4-6-18(7-5-16)25-14-19(24)23-10-8-22(9-11-23)13-15-2-1-3-17(21)12-15;3-1(4)2(5)6/h1-7,12H,8-11,13-14H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFYYBDSKDOUDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)COC3=CC=C(C=C3)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrFN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenoxy)-1-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]ethanone;oxalic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5229924.png)

![ethyl 3-{[2-(4-isopropylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5229941.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]benzamide](/img/structure/B5229944.png)
![N-{2-[(4-methylphenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5229950.png)

![5-[(4-benzoyl-1-piperidinyl)carbonyl]-1-(2-fluorobenzyl)-2-piperidinone](/img/structure/B5229964.png)
![1-{3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}ethanone hydrobromide](/img/structure/B5229971.png)
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5229975.png)
![2-[(2-benzyl-1,3-benzoxazol-5-yl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5229980.png)

![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylcyclobutanamine](/img/structure/B5229990.png)
![4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)quinoline](/img/structure/B5229999.png)
